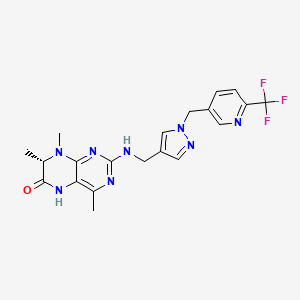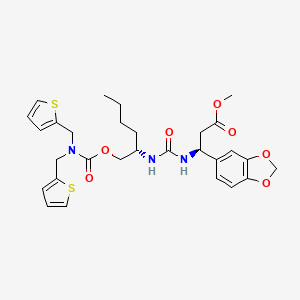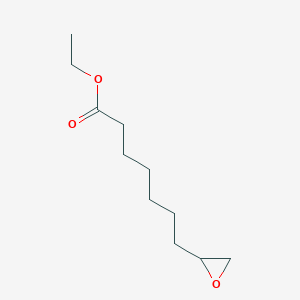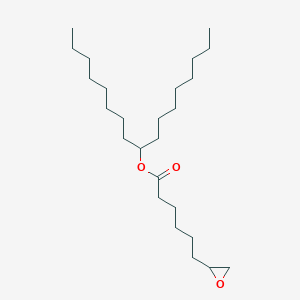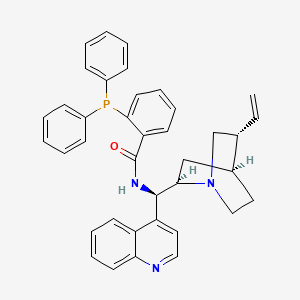![molecular formula C25H22FNO4 B8134370 4-[[Cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid](/img/structure/B8134370.png)
4-[[Cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid
Overview
Description
TAK-615 is a compound commonly used in scientific research, particularly in the study of pulmonary fibrosis. It acts as a negative allosteric modulator of the lysophosphatidic acid receptor 1 (LPA1). This receptor is part of a family of G-protein-coupled receptors that play a crucial role in various cellular functions, including cell proliferation, survival, and motility .
Preparation Methods
The synthetic routes and reaction conditions for TAK-615 are not widely detailed in public sourcesThe compound is typically provided in a solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for experimental use .
Chemical Reactions Analysis
TAK-615 undergoes several types of chemical reactions, primarily involving its interaction with the LPA1 receptor. It binds to the receptor with high affinity, exhibiting both high and low affinity binding constants (Kd high affinity of 1.7 nM and Kd low affinity of 14.5 nM) . The compound partially inhibits the LPA response, with varying degrees of inhibition observed in different assays .
Scientific Research Applications
TAK-615 is extensively used in scientific research to study pulmonary fibrosis. It is a valuable tool for investigating the role of the LPA1 receptor in fibrotic conditions. The compound’s ability to modulate the LPA1 receptor makes it useful in exploring the signaling pathways involved in cell proliferation, survival, and motility. Additionally, TAK-615 is employed in studies related to cancer, as the LPA1 receptor is implicated in the progression of various cancers .
Mechanism of Action
TAK-615 exerts its effects by acting as a negative allosteric modulator of the LPA1 receptor. This means that it binds to a site on the receptor distinct from the active site, causing a conformational change that reduces the receptor’s activity. The LPA1 receptor is linked to several signaling pathways, including those involving Gαi, Gαq, and Gα12/13 proteins. TAK-615’s modulation of the receptor affects these pathways, leading to altered cellular responses .
Comparison with Similar Compounds
TAK-615 is compared with other negative allosteric modulators of the LPA1 receptor, such as SAR-100842 and BMS-986202. These compounds also bind to the LPA1 receptor and inhibit its activity, but they differ in their binding affinities and inhibitory profiles. TAK-615 has a unique binding affinity and partial inhibition profile, making it distinct from other modulators .
Similar Compounds::- SAR-100842
- BMS-986202
TAK-615’s unique properties and its role as a negative allosteric modulator of the LPA1 receptor make it a valuable compound in scientific research, particularly in the study of fibrotic diseases and cancer.
Properties
IUPAC Name |
4-[[cyclopropylmethyl-[4-(2-fluorophenoxy)benzoyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-22-3-1-2-4-23(22)31-21-13-11-19(12-14-21)24(28)27(15-17-5-6-17)16-18-7-9-20(10-8-18)25(29)30/h1-4,7-14,17H,5-6,15-16H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZVXIZCJXKBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


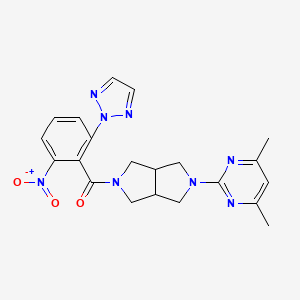
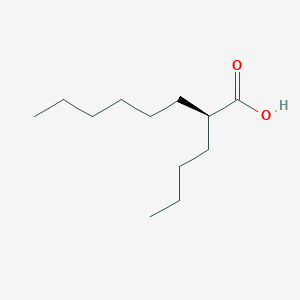
![tert-butyl N-[(1S)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B8134322.png)
![[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride](/img/structure/B8134323.png)
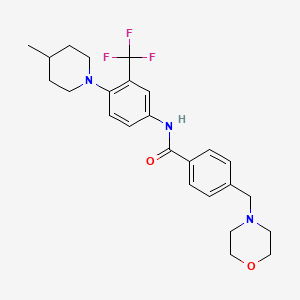
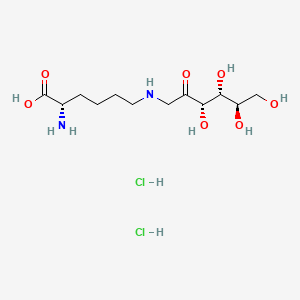
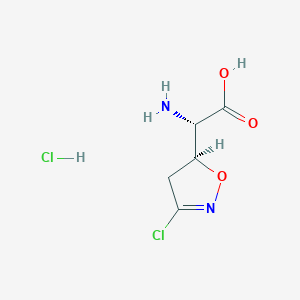
![Lys-[Des-Arg9]Bradykinin (TFA)](/img/structure/B8134352.png)
